molecular formula C11H13BrOS B13223222 3-(2-Bromophenyl)-2-methylthiolan-3-ol

3-(2-Bromophenyl)-2-methylthiolan-3-ol

Katalognummer: B13223222
Molekulargewicht: 273.19 g/mol
InChI-Schlüssel: VOANPMCCBBLINY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Bromophenyl)-2-methylthiolan-3-ol is an organic compound characterized by a bromine atom attached to a phenyl ring, which is further connected to a thiolane ring with a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenyl)-2-methylthiolan-3-ol typically involves the bromination of a phenyl ring followed by the formation of a thiolane ring. One common method includes the use of bromine or a brominating agent to introduce the bromine atom to the phenyl ring. The thiolane ring can be formed through a cyclization reaction involving a suitable precursor.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and cyclization reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Bromophenyl)-2-methylthiolan-3-ol undergoes various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to form a phenyl ring without the bromine substituent.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenyl ring without bromine.

    Substitution: Various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

3-(2-Bromophenyl)-2-methylthiolan-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(2-Bromophenyl)-2-methylthiolan-3-ol involves its interaction with molecular targets and pathways. The bromine atom and thiolane ring play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Bromophenol: Similar structure but lacks the thiolane ring.

    3-(2-Chlorophenyl)-2-methylthiolan-3-ol: Similar structure with a chlorine atom instead of bromine.

    2-Methylthiolan-3-ol: Lacks the bromophenyl group.

Uniqueness

3-(2-Bromophenyl)-2-methylthiolan-3-ol is unique due to the presence of both a bromophenyl group and a thiolane ring, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.

Eigenschaften

Molekularformel

C11H13BrOS

Molekulargewicht

273.19 g/mol

IUPAC-Name

3-(2-bromophenyl)-2-methylthiolan-3-ol

InChI

InChI=1S/C11H13BrOS/c1-8-11(13,6-7-14-8)9-4-2-3-5-10(9)12/h2-5,8,13H,6-7H2,1H3

InChI-Schlüssel

VOANPMCCBBLINY-UHFFFAOYSA-N

Kanonische SMILES

CC1C(CCS1)(C2=CC=CC=C2Br)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.